

An In-depth Technical Guide to 15-Azido-Pentadecanoic Acid: Properties and Applications

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Compound of Interest

Compound Name: 15-azido-pentadecanoic acid

Cat. No.: B3395779

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For Researchers, Scientists, and Drug Development Professionals

Introduction

15-azido-pentadecanoic acid is a chemically modified analog of palmitic acid, a common 16-carbon saturated fatty acid. The introduction of a terminal azide group provides a bioorthogonal handle, allowing for the specific detection and analysis of molecules that have incorporated this fatty acid. This property has made **15-azido-pentadecanoic acid** an invaluable tool in the field of chemical biology, particularly for the study of protein S-palmitoylation, a reversible post-translational lipid modification.

This guide provides a comprehensive overview of the chemical properties of **15-azido-pentadecanoic acid**, detailed experimental protocols for its use in metabolic labeling and click chemistry, and its application in elucidating the role of S-palmitoylation in cellular signaling pathways.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of **15-azido-pentadecanoic acid** are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₉ N ₃ O ₂	--INVALID-LINK--
Molecular Weight	283.41 g/mol	--INVALID-LINK--
Exact Mass	283.22597718 Da	--INVALID-LINK--
Appearance	Solid	
Solubility	Soluble in DMSO (100 mg/mL)	--INVALID-LINK--
Storage Conditions	Store at -20°C to -80°C, protect from light	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	4	--INVALID-LINK--
Rotatable Bond Count	15	--INVALID-LINK--
Topological Polar Surface Area	51.7 Å ²	--INVALID-LINK--
XLogP3-AA	6.6	--INVALID-LINK--

Experimental Protocols

15-azido-pentadecanoic acid is primarily utilized in a two-step process involving metabolic labeling followed by a click chemistry reaction for detection or enrichment of S-palmitoylated proteins.

Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of **15-azido-pentadecanoic acid** into cellular proteins.

Materials:

- **15-azido-pentadecanoic acid**
- Bovine Serum Albumin (BSA), fatty acid-free

- Cell culture medium appropriate for the cell line
- Cultured cells (e.g., HeLa, Jurkat)

Procedure:

- Prepare a stock solution of **15-azido-pentadecanoic acid**: Dissolve **15-azido-pentadecanoic acid** in DMSO to a concentration of 10-100 mM.
- Complex with BSA: Prepare a solution of fatty acid-free BSA in PBS. Add the **15-azido-pentadecanoic acid** stock solution to the BSA solution to achieve a final concentration that can be easily diluted into the cell culture medium. The molar ratio of fatty acid to BSA is typically between 2:1 and 5:1.
- Cell Culture Incubation: Add the **15-azido-pentadecanoic acid**-BSA complex to the cell culture medium to a final concentration of 50-100 μ M.^[1]
- Incubation Time: Incubate the cells for a period of 3 to 16 hours to allow for metabolic incorporation of the fatty acid analog.^[1] The optimal incubation time may vary depending on the cell type and the specific protein of interest.
- Cell Harvesting: After incubation, wash the cells with cold PBS to remove excess labeling reagent. The cells can then be lysed for downstream analysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the reaction to conjugate a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins in a cell lysate.

Materials:

- Cell lysate containing azide-labeled proteins
- Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

- Copper(II) sulfate (CuSO_4) solution
- Sodium ascorbate solution (freshly prepared)
- Alkyne-tagged reporter molecule (e.g., biotin-alkyne, fluorescent alkyne)

Click Reaction Mix (Example concentrations):

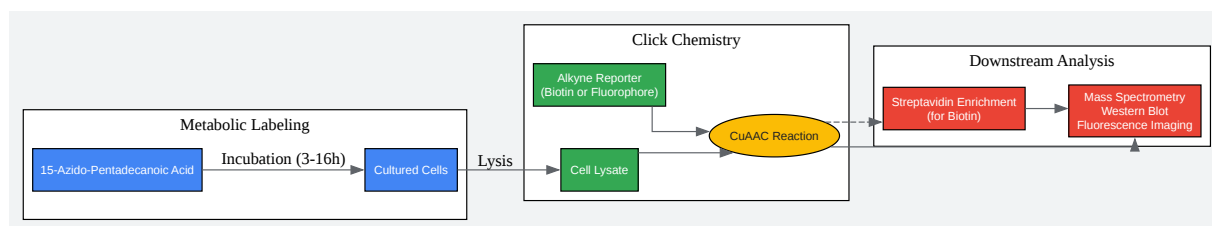
- TCEP: 1 mM
- TBTA: 100 μM
- CuSO_4 : 1 mM
- Alkyne-reporter: 100 μM

Procedure:

- Prepare the cell lysate: Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.
- Initiate the click reaction: In a microcentrifuge tube, combine the cell lysate with the click reaction mix components. Add the components in the following order: lysate, TCEP, TBTA, alkyne-reporter, and CuSO_4 .
- Catalyze the reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.
- Downstream Processing: The "clicked" proteins are now ready for downstream analysis. For biotin-tagged proteins, this typically involves enrichment using streptavidin-coated beads followed by mass spectrometry or Western blotting. For fluorescently tagged proteins, analysis can be performed by in-gel fluorescence scanning or fluorescence microscopy.

Visualization of Experimental Workflow and Signaling Pathways

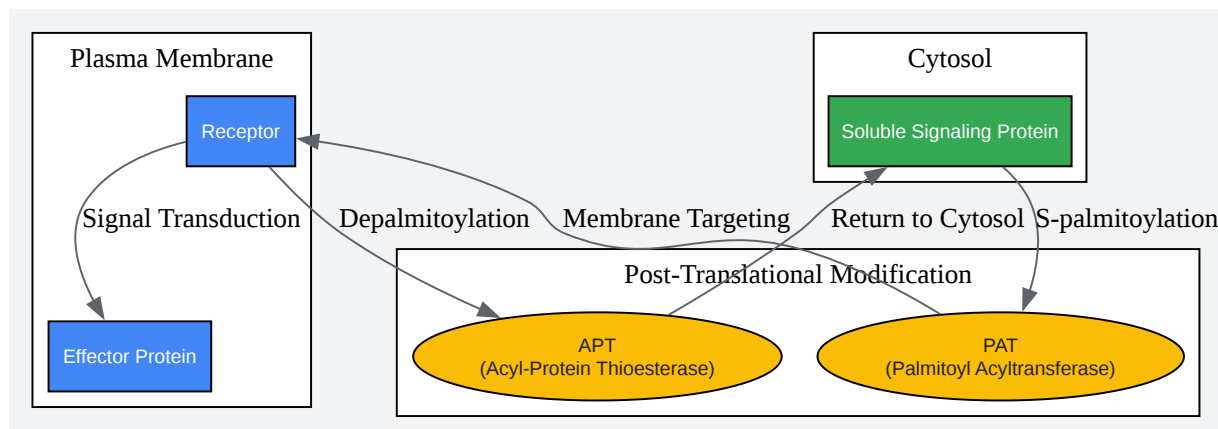
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the role of S-palmitoylation in cellular signaling.



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Metabolic labeling and click chemistry workflow.

Protein S-palmitoylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating the subcellular localization and function of a wide array of proteins, thereby impacting numerous signaling pathways.



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The role of S-palmitoylation in protein localization and signaling.

Applications in Research and Drug Development

The use of **15-azido-pentadecanoic acid** has significantly advanced our understanding of the "palmitoylome," the complete set of S-palmitoylated proteins in a cell.

- **Identification of Novel Palmitoylated Proteins:** Global proteomic studies using this metabolic labeling approach have identified hundreds of previously unknown S-palmitoylated proteins, implicating this modification in a wide range of cellular processes.^[1]
- **Elucidation of Signaling Pathways:** By identifying the palmitoylated proteins within specific signaling cascades, researchers can dissect the mechanisms by which this modification regulates signal transduction. For instance, palmitoylation is known to be critical for the proper localization and function of proteins in pathways such as Toll-like receptor (TLR) signaling and Hedgehog signaling.
- **Drug Discovery and Target Validation:** Many enzymes that mediate protein palmitoylation (palmitoyl acyltransferases or PATs) and depalmitoylation (acyl-protein thioesterases or APTs) are being investigated as potential drug targets. **15-azido-pentadecanoic acid** can be used in screening assays to identify inhibitors of these enzymes and to validate their engagement with cellular targets.

- **Understanding Disease Mechanisms:** Dysregulation of protein S-palmitoylation has been linked to various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3] Metabolic labeling with **15-azido-pentadecanoic acid** provides a powerful tool to study the changes in protein palmitoylation that occur in these disease states, potentially revealing new biomarkers and therapeutic strategies.

Conclusion

15-azido-pentadecanoic acid is a versatile and powerful chemical probe for the study of protein S-palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected via click chemistry has revolutionized our capacity to investigate this critical post-translational modification. The methodologies and applications outlined in this guide provide a foundation for researchers, scientists, and drug development professionals to leverage this tool in their exploration of cellular signaling, disease pathogenesis, and the discovery of novel therapeutics.

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